![molecular formula C20H19ClN4O2S B4614137 4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)
4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
The compound is a research chemical with potential pharmacological activities yet to be fully explored. Its synthesis and characterization highlight its relevance in the field of medicinal chemistry and drug design, where the pyrazole core is often associated with bioactive compounds.
Synthesis Analysis
Synthesis involves bioisosteric replacement strategies, leveraging the pyrazole ring system for the design of novel compounds with potential bioactivity. The synthesis routes are meticulously developed to ensure the correct identification and purity of the compound, including the differentiation from its regioisomers through specific synthetic pathways (McLaughlin et al., 2016).
Scientific Research Applications
Synthetic Pathways and Chemical Reactivity
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
A study by Tominaga et al. (1990) explored the cyclization of amino-pyrazole carboxamides, leading to the synthesis of 4-amino-3-methylthiopyrazolo[3,4-d]pyrimidines. This research highlights a method relevant to the synthesis of structurally related compounds, emphasizing the importance of pyrazole carboxamides in heterocyclic chemistry (Tominaga, Honkawa, Hara, & Hosomi, 1990).
Hydrogen Bonding in Anticonvulsant Enaminones
The structural analysis of anticonvulsant enaminones by Kubicki, Bassyouni, and Codding (2000) provides insights into the molecular interactions and hydrogen bonding patterns that could influence the design of related compounds with potential pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).
properties
IUPAC Name |
4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-11-3-5-12(6-4-11)14-10-28-20(16(14)18(26)23-13-7-8-13)24-19(27)17-15(21)9-22-25(17)2/h3-6,9-10,13H,7-8H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKUHWYYDJVAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4=C(C=NN4C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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